1-(3-Chloropropyl)piperidin-4-OL

Overview

Description

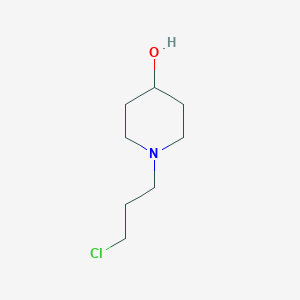

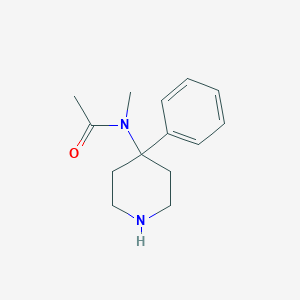

1-(3-Chloropropyl)piperidin-4-OL is a chemical compound belonging to the piperidine family. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This compound is characterized by the presence of a chloropropyl group attached to the piperidine ring, specifically at the 1-position, and a hydroxyl group at the 4-position. It is a versatile intermediate used in various chemical syntheses and has applications in pharmaceuticals and other industries.

Mechanism of Action

Target of Action

The primary target of 1-(3-Chloropropyl)piperidin-4-OL is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and plays a crucial role in the process of HIV-1 entry .

Mode of Action

This compound, like other CCR5 antagonists, contains a basic nitrogen atom which is believed to anchor the ligands to the CCR5 receptor via a strong salt-bridge interaction . This interaction blocks the receptor, preventing HIV-1 from entering the cell .

Biochemical Pathways

The blockade of the CCR5 receptor disrupts the HIV-1 entry process . This disruption prevents the virus from infecting the cell, thereby inhibiting the progression of the disease .

Result of Action

The result of the action of this compound is the prevention of HIV-1 infection . By blocking the CCR5 receptor, the compound prevents the entry of the virus into the cell, thereby inhibiting the progression of the disease .

Biochemical Analysis

Biochemical Properties

1-(3-Chloropropyl)piperidin-4-OL has been evaluated for its potential role in biochemical reactions, particularly in the context of HIV treatment . It has been found to interact with the chemokine receptor CCR5, a key co-receptor in the process of HIV-1 entry . The compound’s interaction with CCR5 is believed to involve a strong salt-bridge interaction, facilitated by the presence of a basic nitrogen atom in the compound .

Cellular Effects

In cellular processes, this compound has been found to have antagonistic activities against CCR5 . This suggests that it could potentially inhibit the entry of HIV-1 into cells, thereby influencing cell function

Molecular Mechanism

The molecular mechanism of action of this compound is believed to involve its interaction with the CCR5 receptor . This interaction is thought to inhibit the entry of HIV-1 into cells, potentially leading to changes in gene expression and other cellular processes .

Preparation Methods

The synthesis of 1-(3-Chloropropyl)piperidin-4-OL can be achieved through several routes. One common method involves the reaction of 4-hydroxypiperidine with 1-chloropropane under basic conditions. The reaction typically proceeds as follows:

Starting Material: 4-hydroxypiperidine

Reagent: 1-chloropropane

Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate)

Reaction: Nucleophilic substitution at the 1-position of the piperidine ring

Industrial production methods often involve optimizing reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as distillation or recrystallization.

Chemical Reactions Analysis

1-(3-Chloropropyl)piperidin-4-OL undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding amine using reducing agents like lithium aluminum hydride.

Substitution: The chloropropyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Hydrogenation: The compound can be hydrogenated to reduce double bonds or other unsaturated groups.

Common reagents and conditions used in these reactions include acidic or basic media, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction and reagents used.

Scientific Research Applications

1-(3-Chloropropyl)piperidin-4-OL has several scientific research applications, including:

Pharmaceuticals: It serves as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.

Chemistry: It is used in the development of new synthetic methodologies and as a building block for more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: It is used in the production of specialty chemicals and as a precursor for other industrially relevant compounds.

Comparison with Similar Compounds

1-(3-Chloropropyl)piperidin-4-OL can be compared with other piperidine derivatives, such as:

1-(3-Methoxypropyl)piperidin-4-OL: Similar structure but with a methoxy group instead of a chloro group, leading to different reactivity and applications.

1-(3-Bromopropyl)piperidin-4-OL:

4-Hydroxypiperidine: Lacks the chloropropyl group, making it a simpler molecule with different chemical properties.

Properties

IUPAC Name |

1-(3-chloropropyl)piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16ClNO/c9-4-1-5-10-6-2-8(11)3-7-10/h8,11H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADLTVEOBDGHJHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30508165 | |

| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

145285-36-5 | |

| Record name | 1-(3-Chloropropyl)piperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30508165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-[4-(6-prop-2-enoyloxyhexoxy)phenoxy]carbonylphenyl] 4-(6-prop-2-enoyloxyhexoxy)benzoate](/img/structure/B171670.png)

![2-[4-(Aminomethyl)phenyl]benzonitrile](/img/structure/B171671.png)

![2-[(2,4-Dichlorophenyl)carbamoyl]benzoic acid](/img/structure/B171680.png)

![2-Amino-4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B171704.png)